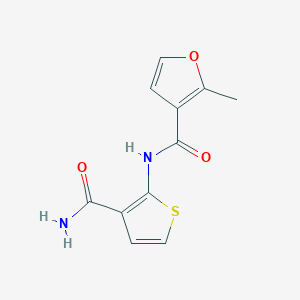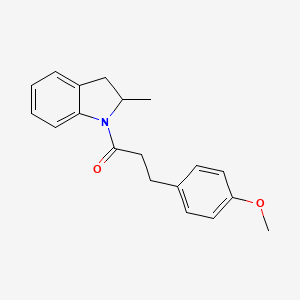![molecular formula C17H17ClFN3O2 B4185447 2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4185447.png)
2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinyl group and an acetyl group linked to a phenoxy moiety containing chlorine and fluorine atoms. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
The synthesis of 2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the chlorination and fluorination of phenol to obtain 3-chloro-4-fluorophenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 3-chloro-4-fluorophenoxyacetyl chloride.
Piperazine Derivatization: The next step involves the reaction of 2-pyridinylpiperazine with the phenoxyacetyl chloride intermediate under controlled conditions to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, to enhance yield and purity.
Chemical Reactions Analysis
2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms on the phenoxy ring makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate. Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: The acetyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Major products from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy or piperazine moieties.
Scientific Research Applications
2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacological agent for treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3-CHLORO-4-FLUOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE can be compared with other similar compounds, such as:
1-(3-chloro-4-fluorophenyl)piperazine: Lacks the acetyl and pyridinyl groups, resulting in different chemical properties and biological activities.
4-(2-pyridinyl)piperazine:
1-(4-fluorophenyl)piperazine: Lacks the chlorine atom and the acetyl group, leading to variations in its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-14-11-13(4-5-15(14)19)24-12-17(23)22-9-7-21(8-10-22)16-3-1-2-6-20-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAVILJNLWTWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4185364.png)
METHANONE](/img/structure/B4185372.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4185388.png)
![N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4185398.png)
![Methyl 4-(3-methylphenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4185406.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B4185412.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4185417.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4185432.png)
![5-chloro-N-[4-(phenylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4185433.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-4-PHENYL-1-BUTANONE](/img/structure/B4185469.png)
![METHYL 2-[2-(4-BROMOPHENYL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4185474.png)
